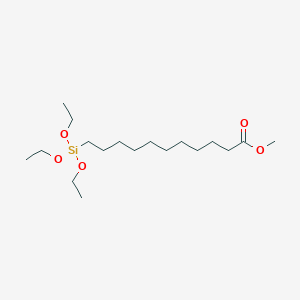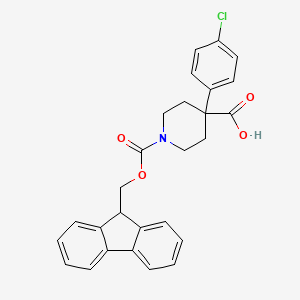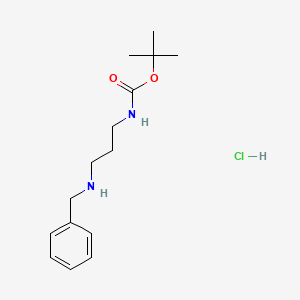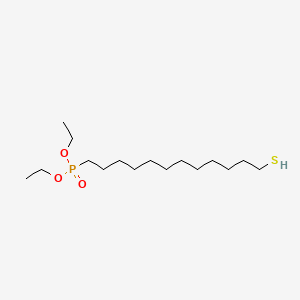
Methyl 11-(triethoxysilyl)undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 11-(triethoxysilyl)undecanoate, also known as MTU, is an organosilicon compound that has been widely used in a variety of scientific research and industrial applications. MTU is a derivative of the silane family, which is a class of compounds that contain silicon, oxygen and hydrogen atoms. MTU has been found to be a useful material for a range of applications due to its unique properties, such as its low volatility, low toxicity, and low reactivity.
科学的研究の応用
Methyl 11-(triethoxysilyl)undecanoate has been used in a variety of scientific research applications, such as in biochemistry, material science, and nanotechnology. In biochemistry, Methyl 11-(triethoxysilyl)undecanoate has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions. In material science, Methyl 11-(triethoxysilyl)undecanoate has been used as a precursor for the synthesis of hybrid organic-inorganic materials. In nanotechnology, Methyl 11-(triethoxysilyl)undecanoate has been used to create nanostructures, such as nanowires and nanotubes.
作用機序
The mechanism of action of Methyl 11-(triethoxysilyl)undecanoate is not fully understood. However, it is known that Methyl 11-(triethoxysilyl)undecanoate is a hydrophobic molecule, meaning that it is not readily soluble in water. This property allows Methyl 11-(triethoxysilyl)undecanoate to interact with proteins and other molecules in aqueous solutions, which can lead to changes in the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 11-(triethoxysilyl)undecanoate are not fully understood. However, it is known that Methyl 11-(triethoxysilyl)undecanoate can interact with proteins and other molecules in aqueous solutions, which can lead to changes in the structure and function of these molecules. In addition, Methyl 11-(triethoxysilyl)undecanoate has been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the production of inflammatory molecules.
実験室実験の利点と制限
The major advantage of using Methyl 11-(triethoxysilyl)undecanoate in lab experiments is that it is a relatively non-toxic and non-volatile material. This makes it an ideal material for use in a variety of laboratory studies. Additionally, Methyl 11-(triethoxysilyl)undecanoate is relatively inexpensive and easy to obtain. The main limitation of using Methyl 11-(triethoxysilyl)undecanoate in lab experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
将来の方向性
In the future, Methyl 11-(triethoxysilyl)undecanoate could be used in a variety of applications, such as in the development of new materials, in the study of enzyme kinetics, and in the study of protein-ligand interactions. Additionally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new drugs, as well as in the development of new nanostructures. Additionally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new catalysts and in the study of enzyme inhibition. Finally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new sensors and in the study of biochemical and physiological processes.
合成法
Methyl 11-(triethoxysilyl)undecanoate is synthesized by a process known as the hydrolysis of a silane. In this process, a silane molecule is reacted with a base, such as sodium hydroxide, to produce an alkoxysilane. This alkoxysilane is then reacted with a carboxylic acid, such as undecanoic acid, to produce Methyl 11-(triethoxysilyl)undecanoate. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm.
特性
IUPAC Name |
methyl 11-triethoxysilylundecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5Si/c1-5-21-24(22-6-2,23-7-3)17-15-13-11-9-8-10-12-14-16-18(19)20-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWFSWOUMTYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)OC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 11-(triethoxysilyl)undecanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)



![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)


![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)


![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)
